molecular formula C24H17Cl2N3O2 B3877261 2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile

2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile

Cat. No. B3877261
M. Wt: 450.3 g/mol
InChI Key: YQNLSHNSKHHOAD-GZTJUZNOSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Synthesis Analysis

Benzimidazole derivatives are synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . Methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized by various spectroscopic techniques like IR, NMR and HRMS .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized by click reaction . The synthesized hybrids were characterized by various spectroscopic techniques like IR, NMR and HRMS, and further examined in-vitro for their α -amylase and α -glucosidase inhibitory potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume can be determined .

Mechanism of Action

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Future Directions

Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is known, and well documented in the literature . Therefore, this molecule may be an interesting lead compound for the development of new immunomodulatory agents .

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O2/c1-30-22-8-4-5-15(23(22)31-14-16-9-10-18(25)12-19(16)26)11-17(13-27)24-28-20-6-2-3-7-21(20)29-24/h2-12H,14H2,1H3,(H,28,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLSHNSKHHOAD-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile
Reactant of Route 3
2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile
Reactant of Route 5
2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile
Reactant of Route 6
Reactant of Route 6
2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile

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